Cdk9-protac

Vue d'ensemble

Description

Le Dégradeur de CDK9 PROTAC-1 est une chimère de ciblage de la protéolyse (PROTAC) conçue pour dégrader sélectivement la kinase cycline-dépendante 9 (CDK9). Ce composé est une molécule hétérobifunctionnelle qui relie un ligand pour la CDK9 à un ligand pour une ligase ubiquitine E3, facilitant l'ubiquitination et la dégradation protéasomique subséquente de la CDK9 . La CDK9 est une enzyme cruciale impliquée dans la régulation de l'élongation de la transcription et est impliquée dans divers cancers .

Applications De Recherche Scientifique

Key Mechanistic Insights:

- Selective Targeting : The design exploits the unique surface lysine residues of CDK9 to achieve specificity among cyclin-dependent kinases (CDKs) .

- Rapid Degradation : Studies indicate that PROTAC CDK9 Degrader-1 can induce near-complete degradation of CDK9 within hours, with sustained effects observed over extended periods .

Cancer Treatment

CDK9 is implicated in various cancers due to its role in regulating pro-survival proteins such as Mcl-1 and c-Myc. The targeted degradation of CDK9 has shown promise in several cancer types:

- Acute Lymphoblastic Leukemia : PROTAC CDK9 Degrader-1 demonstrated significant efficacy in reducing CDK9 levels in leukemia cell lines, leading to decreased survival signaling and enhanced apoptosis .

- Prostate Cancer : In models of prostate cancer, the compound effectively downregulated Mcl-1 and c-Myc, resulting in inhibited cell proliferation and tumor growth .

- Pancreatic Cancer : PROTAC CDK9 Degrader-1 sensitized pancreatic cancer cells to other therapies, such as Bcl-xL inhibitors, enhancing overall treatment efficacy .

Mechanistic Studies

The compound serves as a valuable tool for elucidating the biological roles of CDK9 in cellular processes:

- Transcription Regulation : By degrading CDK9, researchers can study the downstream effects on RNA polymerase II phosphorylation and transcriptional activity .

- Cellular Signaling Pathways : The selective degradation allows for detailed investigations into how transient loss of CDK9 affects various cellular signaling networks .

Table 1: Summary of Key Findings from Recent Studies

Mécanisme D'action

Target of Action

Cdk9-Protac primarily targets Cyclin-dependent kinase 9 (CDK9) . CDK9 is a member of the cyclin-dependent protein kinase family and plays a crucial role in the transcriptional elongation of several target genes . It is ubiquitously expressed and contributes to various malignancies such as pancreatic, prostate, and breast cancers .

Mode of Action

This compound operates through a mechanism known as Proteolysis Targeting Chimeras (PROTACs) . PROTACs are an emerging drug discovery strategy where the degrader can specifically recognize the target protein through indirect linkage with ubiquitin ligases, ultimately eliminating the target protein through the ubiquitination degradation system . In the case of this compound, it forms a ternary complex with the target protein (CDK9) and E3-ligase, making two distinct small molecule–protein interactions .

Biochemical Pathways

CDK9, along with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which regulates transcription elongation by phosphorylating the carbon-terminal domain (CTD) of RNA polymerase II (Pol II) . This compound selectively degrades CDK9, thereby affecting the transcriptional elongation of several target genes .

Pharmacokinetics

Protacs, in general, are known for their ability to induce in vitro and in vivo degradation of their target protein with high selectivity . This can effectively reduce the dose-limiting toxicity of small molecule drugs .

Result of Action

The action of this compound leads to a decrease in CDK9 levels and a significant increase in apoptosis . It has been found to display profound inhibitory activity in certain cell lines, with less effect in others . Notably, it also exerts antitumoral effects on cells with secondary resistance to classical drugs used in HER2-positive cases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that PROTACs have been shown to offer unique strategies for targeting pathologic proteins located on the cell membrane and in the extracellular space .

Analyse Biochimique

Biochemical Properties

Cdk9-protac interacts with CDK9, a protein that is ubiquitously expressed and contributes to a variety of malignancies such as pancreatic, prostate, and breast cancers . The interaction between this compound and CDK9 leads to the proteasomal degradation of CDK9 .

Cellular Effects

In HCT116 cells, this compound selectively degrades CDK9 while sparing other CDK family members . This selective degradation of CDK9 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves the binding of this PROTAC to CDK9, leading to the recruitment of the E3 ubiquitin ligase cereblon, which then ubiquitinates CDK9 . This ubiquitination signals for the proteasomal degradation of CDK9 .

Temporal Effects in Laboratory Settings

The effects of this compound on CDK9 degradation in HCT116 cells have been observed to be dose-dependent

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway, where it interacts with the E3 ubiquitin ligase cereblon to mediate the ubiquitination and subsequent degradation of CDK9 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Dégradeur de CDK9 PROTAC-1 implique la conjugaison d'un ligand de la CDK9 avec un ligand de la céreblon via un lieur. La voie de synthèse comprend généralement :

Synthèse du ligand de la CDK9 : Cela implique la préparation d'un petit inhibiteur moléculaire qui se lie spécifiquement à la CDK9.

Synthèse du ligand de la céreblon : Cela implique la préparation d'une molécule qui se lie à la ligase ubiquitine E3 de la céreblon.

Attachement du lieur : Le ligand de la CDK9 et le ligand de la céreblon sont reliés par un lieur, formant la molécule PROTAC finale.

Méthodes de production industrielle

La production industrielle du Dégradeur de CDK9 PROTAC-1 impliquerait une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprend :

Synthèse par lots : Réaliser la synthèse dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction.

Purification : Utiliser des techniques telles que la chromatographie pour purifier le produit final.

Contrôle qualité : S'assurer que le produit répond aux spécifications requises par des tests rigoureux.

Analyse Des Réactions Chimiques

Types de réactions

Le Dégradeur de CDK9 PROTAC-1 subit plusieurs types de réactions chimiques, notamment :

Ubiquitination : La réaction principale où le PROTAC facilite le transfert de molécules d'ubiquitine vers la CDK9, la marquant pour la dégradation.

Interactions de liaison : La liaison du PROTAC à la fois à la CDK9 et à la ligase ubiquitine E3.

Réactifs et conditions courants

Réactifs : Les réactifs courants comprennent le ligand de la CDK9, le ligand de la céreblon et la molécule de lieur.

Conditions : Les conditions typiques impliquent des températures douces et un pH neutre pour maintenir la stabilité de la molécule PROTAC.

Principaux produits formés

Le principal produit formé par la réaction du Dégradeur de CDK9 PROTAC-1 est la CDK9 ubiquitinée, qui est ensuite dégradée par le protéasome .

Applications de recherche scientifique

Le Dégradeur de CDK9 PROTAC-1 a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Utilisé pour étudier le rôle de la CDK9 dans le cancer et pour développer des stratégies thérapeutiques potentielles.

Régulation de la transcription : Enquêter sur le rôle de la CDK9 dans l'élongation de la transcription et son impact sur l'expression génique.

Découverte de médicaments : Servir d'outil pour le développement de nouveaux médicaments ciblant la CDK9 et d'autres voies associées.

Études biologiques : Comprendre les mécanismes de la dégradation des protéines et du système ubiquitine-protéasome.

Mécanisme d'action

Le Dégradeur de CDK9 PROTAC-1 exerce ses effets en induisant la dégradation de la CDK9 par le système ubiquitine-protéasome. Le mécanisme implique :

Liaison à la CDK9 : La partie ligand de la CDK9 du PROTAC se lie à la CDK9.

Recrutement de la ligase ubiquitine E3 : La partie ligand de la céreblon se lie à la ligase ubiquitine E3 de la céreblon.

Ubiquitination : Le PROTAC facilite le transfert de molécules d'ubiquitine vers la CDK9.

Dégradation protéasomique : La CDK9 ubiquitinée est reconnue et dégradée par le protéasome

Comparaison Avec Des Composés Similaires

Composés similaires

Dégradeur de CDK2/9 PROTAC-1 : Un double dégradeur pour la CDK2 et la CDK9, utilisé dans la recherche sur le cancer de la prostate.

Petits dégradeurs de la CDK9 macrocycliques : Conçus pour la dégradation sélective de la CDK9 avec une sélectivité accrue.

Unicité

Le Dégradeur de CDK9 PROTAC-1 est unique en sa dégradation sélective de la CDK9, épargnant les autres membres de la famille des CDK. Cette spécificité en fait un outil précieux pour étudier les voies liées à la CDK9 et développer des thérapies ciblées .

Activité Biologique

Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcriptional elongation and is implicated in various malignancies, including breast, pancreatic, and prostate cancers. Targeting CDK9 using proteolysis-targeting chimeras (PROTACs) represents a novel therapeutic strategy aimed at selectively degrading this kinase to inhibit tumor growth. This article focuses on the biological activity of the compound "PROTAC CDK9 Degrader-1," synthesizing findings from diverse research studies.

PROTACs function by linking a target protein to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target. In the case of PROTAC CDK9 Degrader-1, it selectively degrades CDK9 while sparing other cyclin-dependent kinases (CDKs), thereby minimizing off-target effects.

Key Findings:

- Selective Degradation : In HCT116 cells, PROTAC CDK9 Degrader-1 demonstrated dose-dependent degradation of CDK9 without affecting other kinases such as CDK2 and CDK5 .

- Impact on Mcl-1 : The degradation of CDK9 resulted in reduced phosphorylation of Ser2 on RPB1 and a significant decrease in levels of Mcl-1, a prosurvival protein regulated by CDK9 .

Efficacy in Cancer Models

Recent studies have highlighted the efficacy of PROTAC CDK9 Degrader-1 across various cancer types:

Case Study 1: Efficacy in Prostate Cancer

In a study involving the flavonoid-based PROTAC CP-07, significant tumor growth inhibition was observed with a TGI of 75.1% at a dosage of 20 mg/kg. The compound effectively downregulated Mcl-1 and c-Myc, demonstrating its potential as a therapeutic agent for prostate cancer .

Case Study 2: Triple-Negative Breast Cancer

Another research identified a novel PROTAC compound (compound 29) that achieved a DC50 value of 3.94 nM against MDA-MB-231 cells. This compound exhibited high efficacy in degrading CDK9 and significantly inhibited tumor growth in xenograft models, suggesting its potential for treating aggressive breast cancer subtypes .

Comparative Analysis with Other CDK9 Inhibitors

The following table compares PROTAC CDK9 Degrader-1 with traditional small-molecule inhibitors:

| Characteristic | PROTAC CDK9 Degrader-1 | Traditional Inhibitors |

|---|---|---|

| Mechanism | Proteasomal degradation | Competitive inhibition |

| Selectivity | High | Variable |

| Off-target effects | Minimal | Significant |

| Administration route | Oral bioavailability possible | Typically intravenous |

Propriétés

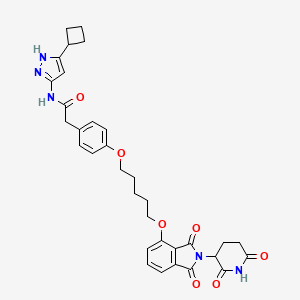

IUPAC Name |

N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N5O7/c39-28-15-14-25(31(41)35-28)38-32(42)23-8-5-9-26(30(23)33(38)43)45-17-3-1-2-16-44-22-12-10-20(11-13-22)18-29(40)34-27-19-24(36-37-27)21-6-4-7-21/h5,8-13,19,21,25H,1-4,6-7,14-18H2,(H,35,39,41)(H2,34,36,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEHIDWONYOKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC=C(C=C3)OCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes targeting CDK9 with PROTAC technology an attractive approach for cancer treatment?

A1: CDK9, a cyclin-dependent kinase, plays a crucial role in regulating transcription, particularly for genes involved in cell proliferation like MYC. [, ] Inhibiting CDK9 kinase activity has shown promise, but often triggers compensatory mechanisms that limit its effectiveness. [] PROTACs, or proteolysis-targeting chimeras, offer an alternative approach by inducing targeted degradation of CDK9. Studies have shown that CDK9 degradation is more effective than inhibition at disrupting the MYC transcriptional network, likely due to the elimination of both CDK9's enzymatic and scaffolding functions. [] This enhanced disruption of MYC-driven transcriptional programs makes CDK9 PROTACs promising candidates for cancer therapy. []

Q2: How do CDK9 PROTACs impact cancer cells compared to traditional CDK9 inhibitors?

A2: CDK9 PROTACs, like THAL-SNS-032, demonstrate potent antitumor activity, particularly in HER2-positive breast cancer cells. [] While traditional CDK9 inhibitors like SNS032 primarily block CDK9 activity, PROTACs induce degradation of the entire CDK9-cyclin T1 complex, leading to more effective suppression of downstream signaling pathways, including those driven by the androgen receptor (AR) and MYC. [] This enhanced suppression translates to stronger anti-proliferative and pro-apoptotic effects compared to traditional inhibitors. [] For instance, LL-K9-3, a CDK9 PROTAC, exhibited greater efficacy in reducing AR and MYC expression and inhibiting their target gene transcription compared to both SNS032 and a monomeric CDK9 PROTAC. []

Q3: Have any resistance mechanisms been observed with CDK9 PROTACs?

A3: While CDK9 PROTACs show great promise, research has identified potential resistance mechanisms. One study identified the multidrug resistance ABCB1 gene as a strong resistance marker for the CDK9 PROTAC KI-CDK9d-32. [] This suggests that cells overexpressing ABCB1, a drug efflux pump, might be less susceptible to KI-CDK9d-32 treatment. Further investigation into resistance mechanisms is crucial for optimizing CDK9 PROTAC development and patient selection in clinical settings.

Q4: What are the current limitations and future directions for CDK9 PROTAC research?

A4: While promising, CDK9 PROTACs face challenges, particularly regarding toxicity. Studies with THAL-SNS-032 revealed an inverse therapeutic index, indicating a narrow window between therapeutic doses and those causing toxicity. [] The observed toxicity was primarily attributed to off-target effects on the gastrointestinal epithelium. [] Future research should focus on developing more selective CDK9 PROTACs with improved safety profiles. Additionally, exploring targeted delivery strategies to minimize off-target effects and enhance efficacy specifically in tumor cells is crucial for clinical translation. [] Furthermore, deeper understanding of resistance mechanisms and identification of predictive biomarkers will be critical for optimizing patient selection and maximizing therapeutic benefit.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.